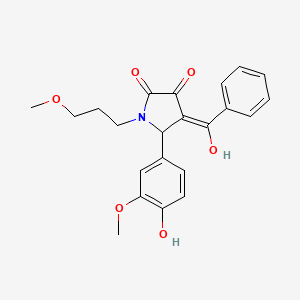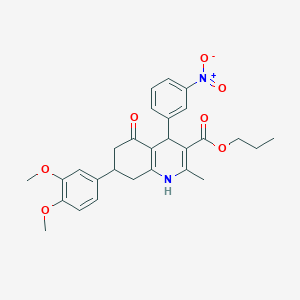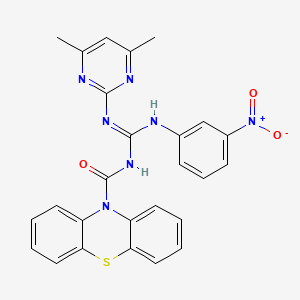
N,N-dibutylimidodicarbonimidic diamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dibutylimidodicarbonimidic diamida: es un compuesto químico que pertenece a la clase de las imidodicarbonimidic diamidas. Este compuesto se caracteriza por su estructura única, que incluye dos grupos butilo unidos a los átomos de nitrógeno del núcleo de la imidodicarbonimidic diamida. Se utiliza en diversas aplicaciones de investigación científica debido a sus propiedades químicas distintivas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de la N,N-dibutylimidodicarbonimidic diamida normalmente implica la reacción de la diciandiamida con la dibutilamina en condiciones controladas. La reacción se suele llevar a cabo en un disolvente orgánico como el etanol o el metanol, y la temperatura se mantiene entre 60-80°C. La mezcla de reacción se agita durante varias horas para garantizar la conversión completa de los reactivos al producto deseado.
Métodos de producción industrial: En un entorno industrial, la producción de N,N-dibutylimidodicarbonimidic diamida puede ampliarse utilizando recipientes de reacción más grandes y reactores de flujo continuo. Las condiciones de reacción se optimizan para maximizar el rendimiento y minimizar los subproductos. El producto se purifica a continuación utilizando técnicas como la recristalización o la cromatografía para obtener un compuesto de alta pureza adecuado para diversas aplicaciones.
Análisis de las Reacciones Químicas
Tipos de reacciones: La N,N-dibutylimidodicarbonimidic diamida experimenta varios tipos de reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio para formar los productos de oxidación correspondientes.
Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: El compuesto puede experimentar reacciones de sustitución en las que uno o más de sus grupos funcionales se sustituyen por otros grupos. Los reactivos comunes para las reacciones de sustitución son los halógenos y los agentes alquilantes.
Reactivos y condiciones comunes:
Oxidación: Peróxido de hidrógeno, permanganato de potasio; temperatura de reacción: 25-50°C.
Reducción: Borohidruro de sodio, hidruro de litio y aluminio; temperatura de reacción: 0-25°C.
Sustitución: Halógenos, agentes alquilantes; temperatura de reacción: 25-80°C.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos de N,N-dibutylimidodicarbonimidic diamida, mientras que la reducción puede producir hidruros de N,N-dibutylimidodicarbonimidic diamida.
Análisis De Reacciones Químicas
Types of Reactions
N,N-DIBUTYL-1-CARBAMIMIDAMIDOMETHANIMIDAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-dibutylcarbamimidamide oxides, while substitution reactions can produce a variety of substituted carbamimidamides.
Aplicaciones Científicas De Investigación
La N,N-dibutylimidodicarbonimidic diamida tiene una amplia gama de aplicaciones en la investigación científica, entre ellas:
Química: Se utiliza como reactivo en la síntesis orgánica y como catalizador en diversas reacciones químicas.
Biología: Se utiliza en el estudio de los mecanismos enzimáticos y las interacciones proteínicas.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluida su función como agente antihiperglucémico.
Industria: Se utiliza en la producción de productos químicos especiales y como intermedio en la síntesis de productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de la N,N-dibutylimidodicarbonimidic diamida implica su interacción con dianas y vías moleculares específicas. Se sabe que el compuesto inhibe ciertas enzimas uniéndose a sus sitios activos, lo que impide que las enzimas catalicen sus respectivas reacciones. Esta inhibición puede provocar diversos efectos biológicos, dependiendo de la enzima y la vía específicas implicadas.
Comparación Con Compuestos Similares
Compuestos similares:
- N,N-dimetil-imidodicarbonimidic diamida
- N,N-dietil-imidodicarbonimidic diamida
- N,N-dipropil-imidodicarbonimidic diamida
Comparación: La N,N-dibutylimidodicarbonimidic diamida es única debido a sus grupos butilo, que confieren propiedades químicas y físicas distintas en comparación con sus análogos metil, etil y propil. Estas diferencias pueden afectar a la reactividad, la solubilidad y la actividad biológica del compuesto, haciéndolo adecuado para aplicaciones específicas en las que otros compuestos similares pueden no ser tan eficaces.
Propiedades
Fórmula molecular |
C10H23N5 |
|---|---|
Peso molecular |
213.32 g/mol |
Nombre IUPAC |
1,1-dibutyl-3-(diaminomethylidene)guanidine |
InChI |
InChI=1S/C10H23N5/c1-3-5-7-15(8-6-4-2)10(13)14-9(11)12/h3-8H2,1-2H3,(H5,11,12,13,14) |
Clave InChI |
DRFIDKXKHBUJDB-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)C(=N)N=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (4Z)-4-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(2-methoxyethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11635984.png)
![Furan-2-yl(4-{3-[(furan-2-ylmethyl)amino]-4-nitrophenyl}piperazin-1-yl)methanone](/img/structure/B11635994.png)

![(6Z)-6-{4-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11636000.png)
![4-({4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-methoxyphenoxy}methyl)benzoic acid](/img/structure/B11636004.png)

![5-(4-chlorophenyl)-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11636021.png)

![ethyl 2-[2-(4-chlorophenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11636031.png)
![N-[4-(Furan-2-amido)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B11636039.png)
![Prop-2-en-1-yl 6-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11636041.png)
![N-[2-(3-methylphenoxy)ethyl]-5-nitroquinolin-8-amine](/img/structure/B11636048.png)
![Butyl ({5-[(4-chlorophenyl)carbamoyl]-3-cyano-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B11636056.png)

